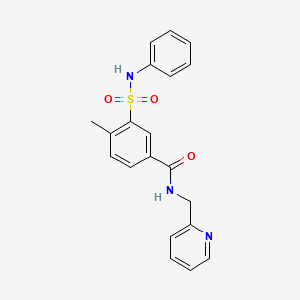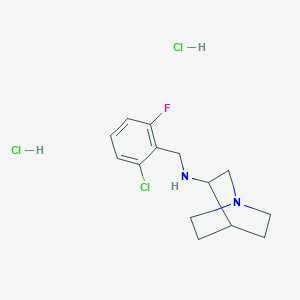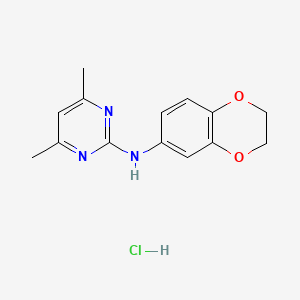![molecular formula C22H28Cl2N4OS B4165366 1-[3-[4-(5-Chloro-2-methoxyphenyl)piperazin-1-yl]propyl]-3-(4-chloro-2-methylphenyl)thiourea](/img/structure/B4165366.png)
1-[3-[4-(5-Chloro-2-methoxyphenyl)piperazin-1-yl]propyl]-3-(4-chloro-2-methylphenyl)thiourea
Overview
Description
N-{3-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]propyl}-N’-(4-chloro-2-methylphenyl)thiourea is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a 5-chloro-2-methoxyphenyl group and a thiourea moiety linked to a 4-chloro-2-methylphenyl group. Its structure suggests potential interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]propyl}-N’-(4-chloro-2-methylphenyl)thiourea typically involves multi-step organic reactions. One common approach includes:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 5-chloro-2-methoxyaniline with 1-bromo-3-chloropropane to form 3-(5-chloro-2-methoxyphenyl)-1-propylamine. This intermediate is then reacted with piperazine to yield 3-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]propylamine.
Thiourea Formation: The final step involves the reaction of 3-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]propylamine with 4-chloro-2-methylphenyl isothiocyanate under mild conditions to form the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]propyl}-N’-(4-chloro-2-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thiourea moiety to corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in dry ether or tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are performed under acidic or basic conditions depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-{3-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]propyl}-N’-(4-chloro-2-methylphenyl)thiourea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{3-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]propyl}-N’-(4-chloro-2-methylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring and thiourea moiety enable it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}-N’-(4-chloro-2-methylphenyl)thiourea: Lacks the 5-chloro substituent on the phenyl ring.
N-{3-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]propyl}-N’-(2-methylphenyl)thiourea: Lacks the 4-chloro substituent on the phenyl ring.
N-{3-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]propyl}-N’-(4-chloro-2-methylphenyl)urea: Contains a urea moiety instead of thiourea.
Uniqueness
N-{3-[4-(5-chloro-2-methoxyphenyl)-1-piperazinyl]propyl}-N’-(4-chloro-2-methylphenyl)thiourea is unique due to its specific substitution pattern and the presence of both piperazine and thiourea functionalities. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propyl]-3-(4-chloro-2-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2N4OS/c1-16-14-17(23)4-6-19(16)26-22(30)25-8-3-9-27-10-12-28(13-11-27)20-15-18(24)5-7-21(20)29-2/h4-7,14-15H,3,8-13H2,1-2H3,(H2,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUGGRYFGXQGET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NCCCN2CCN(CC2)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,3-Dimethylphenyl)-3-[2-(4-naphthalen-1-ylpiperazin-1-yl)ethyl]urea](/img/structure/B4165287.png)
![N-cyclopropyl-2-[(4-fluorophenyl)sulfonylamino]propanamide](/img/structure/B4165293.png)

![5-(4-chlorophenyl)-7-(4-fluorophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4165318.png)

![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4165338.png)
![2-{[2-(4-methoxyphenoxy)ethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4165343.png)

![4-(2-{[2-(benzyloxy)-5-bromobenzyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B4165349.png)
![9-oxo-N-[3-[(9-oxobicyclo[3.3.1]nonane-3-carbonyl)amino]phenyl]bicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B4165350.png)
![1'-acetyl-6'-fluoro-4'-methyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoline]](/img/structure/B4165353.png)
![1-{[2-(trifluoromethyl)benzyl]amino}-2-propanol hydrochloride](/img/structure/B4165357.png)
![N-(4-butoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4165364.png)
![1-[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-2-quinolin-2-ylsulfanylethanone](/img/structure/B4165379.png)
